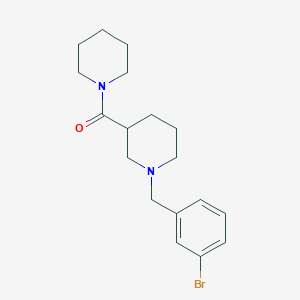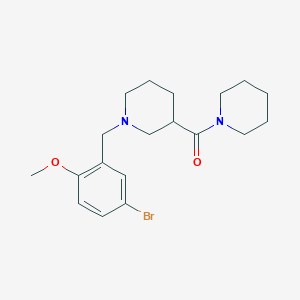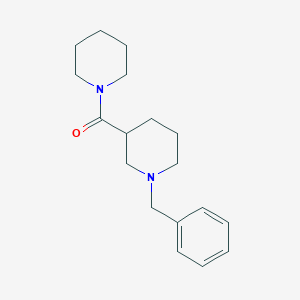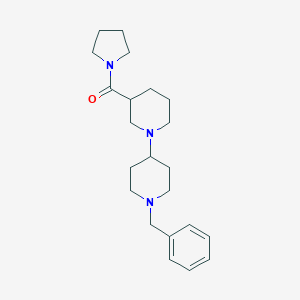![molecular formula C20H30N2O2 B247409 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone, also known as A-86929, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. A-86929 belongs to the class of compounds known as dopamine agonists, which are drugs that activate dopamine receptors in the brain.
Wirkmechanismus
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone acts as an agonist at dopamine D1 receptors, which are G protein-coupled receptors that activate intracellular signaling pathways. Activation of dopamine D1 receptors leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn leads to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cellular function.
Biochemical and Physiological Effects:
Activation of dopamine D1 receptors by 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been shown to increase locomotor activity, enhance working memory, and improve attention. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has also been shown to increase the release of dopamine in the prefrontal cortex, which is a brain region involved in executive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone in lab experiments is its selectivity for dopamine D1 receptors, which allows for more precise manipulation of these receptors. However, 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone may have off-target effects at high concentrations, which could confound experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone may be a useful tool in studying the mechanisms underlying addiction and identifying potential therapeutic targets. Another area of interest is the role of dopamine D1 receptors in neurodegenerative diseases such as Parkinson's disease. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone may be useful in developing new treatments for these diseases by targeting dopamine D1 receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone involves the reaction of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone with a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting compound is then purified through various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been extensively studied in the field of neuroscience due to its potential applications in research related to dopamine receptors. Dopamine receptors are involved in a variety of physiological processes such as movement, motivation, and reward. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been shown to selectively activate dopamine D1 receptors, which are involved in motor function, working memory, and attention. This selectivity makes 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone a valuable tool in studying the role of dopamine D1 receptors in these processes.
Eigenschaften
Produktname |
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone |
|---|---|
Molekularformel |
C20H30N2O2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
1-[4-(azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H30N2O2/c1-17-7-6-8-19(15-17)24-16-20(23)22-13-9-18(10-14-22)21-11-4-2-3-5-12-21/h6-8,15,18H,2-5,9-14,16H2,1H3 |
InChI-Schlüssel |
KFJWLROMWAUXAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CCCCCC3 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247332.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B247333.png)

![1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247337.png)
![N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine](/img/structure/B247339.png)

![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)

![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)
